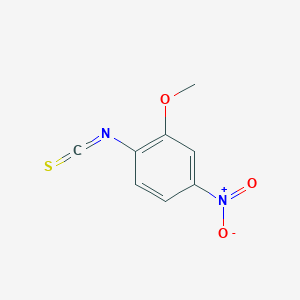
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chemical compound that belongs to the family of cyclohexanones. This compound is of great interest to the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is not fully understood. However, studies have suggested that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well tolerated in vivo. This compound has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have a positive effect on lipid metabolism and glucose homeostasis.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one in lab experiments include its low toxicity and its potential applications in various fields of science. The limitations of using this compound in lab experiments include its high cost and the complexity of its synthesis.
Future Directions
There are several future directions for the study of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one. One future direction is the development of more efficient and cost-effective synthesis methods. Another future direction is the study of the structure-activity relationship of this compound in order to identify more potent analogs. In addition, the potential use of this compound as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders should be explored. Finally, the development of novel polymers using this compound as a starting material should be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various fields of science. The synthesis of this compound is complex, but it has low toxicity and potential applications in medicine, biochemistry, and material science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one can be achieved through a multistep process. The first step involves the reaction of cyclohexanone with isopropenyl acetate in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of 2-isopropenylcyclohexanone. The second step involves the addition of a methyl group to the 2-position of the cyclohexanone ring using a Grignard reagent such as methylmagnesium bromide. The final step involves the reaction of the resulting compound with a hydroxyalkylating agent such as 2-chloro-2-hydroxypropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of this compound.
Scientific Research Applications
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. In biochemistry, this compound has been studied for its potential use as a chiral building block in the synthesis of complex organic molecules. In material science, this compound has been studied for its potential use as a starting material for the synthesis of novel polymers.
Properties
| 165327-20-8 | |
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
6-(2-hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-6-10-9(2)7-8-11(12(10)14)13(3,4)15/h5,9-11,15H,1,6-8H2,2-4H3 |
InChI Key |
SDOGCOVZQFMFJM-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
Canonical SMILES |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
synonyms |
Cyclohexanone, 6-(1-hydroxy-1-methylethyl)-3-methyl-2-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


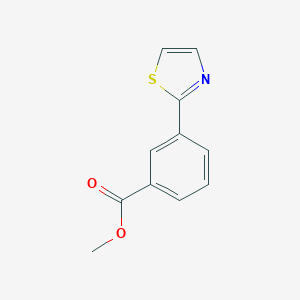
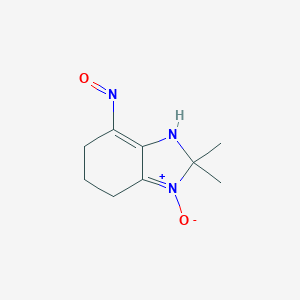
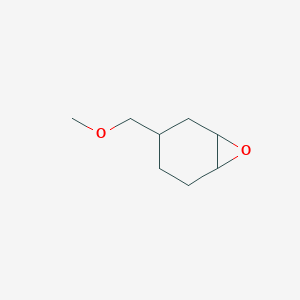



![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
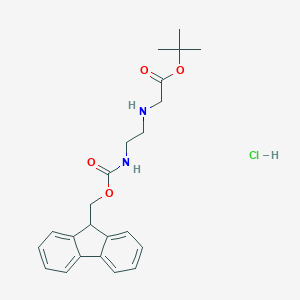



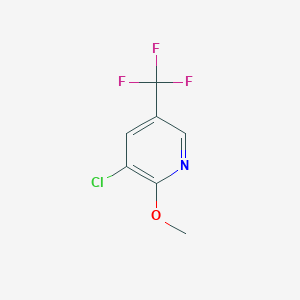
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
